molecular formula C18H27BFNO4 B2688277 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester CAS No. 2377608-96-1

4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester

Cat. No.: B2688277
CAS No.: 2377608-96-1
M. Wt: 351.23
InChI Key: DZZBZFADICZHFV-UHFFFAOYSA-N
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Description

4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester (CAS: 2377608-96-1) is a specialized organoboron compound with the molecular formula C₁₈H₂₇BFNO₄ and a molecular weight of 351.23 g/mol . It is characterized by a pinacol ester group, a fluorine substituent at the para position, and a tert-butoxycarbonyl (BOC)-protected N-methylamino group at the meta position. This structural complexity confers unique reactivity and stability, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials . The compound is typically stored under inert conditions to preserve its boronic ester functionality and has a purity of ≥95% .

Properties

IUPAC Name

tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-11-12(9-10-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZBZFADICZHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with N-BOC-N-methylamine under suitable conditions. The nitro group is reduced to an amino group, which is then protected with a BOC (tert-butoxycarbonyl) group. The resulting compound is then esterified with pinacol to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Cancer Therapeutics

Phenylboronic acids, including 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester, have been explored for their ability to interact with biological targets involved in cancer progression. The boron atom allows for reversible binding with diols and sugars, which can be exploited for targeted drug delivery systems.

Case Study : Research has demonstrated that phenylboronic acid derivatives can be conjugated to anticancer agents to enhance their selectivity and efficacy against cancer cells. For instance, the incorporation of this compound into drug delivery systems has shown promise in increasing the retention time of chemotherapeutics in tumor tissues, thereby improving therapeutic outcomes while minimizing systemic toxicity .

Diabetes Management

The ability of boronic acids to bind selectively to glucose makes them valuable in developing glucose-sensing devices and glucose-responsive drug delivery systems. The incorporation of this compound into polymeric matrices has been investigated for creating smart insulin delivery systems that respond to blood glucose levels.

Table 1: Summary of Biomedical Applications

Application AreaDescriptionReferences
Cancer TreatmentTargeted drug delivery systems using phenylboronic acid derivatives
Glucose SensingDevelopment of glucose-responsive polymers for diabetes management
Protein DeliveryConjugation with proteins to enhance stability against enzymatic degradation

Polymer Chemistry

The compound can be utilized as a building block in synthesizing functional polymers through Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the development of complex polymeric structures with tailored functionalities.

Case Study : Researchers have synthesized various copolymers incorporating this compound to create materials with enhanced mechanical properties and biocompatibility for biomedical applications .

Sensor Technology

The unique properties of boronic acids enable their use in sensor technology, particularly for detecting carbohydrates and biomolecules. The incorporation of this compound into sensor platforms allows for the development of highly sensitive detection methods for glucose and other saccharides.

Table 2: Overview of Sensor Applications

Sensor TypeTarget AnalyteDetection MethodReferences
Glucose SensorGlucoseElectrochemical
Biomolecule DetectionSialic AcidFluorescent Assay

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in substituents, which critically influence solubility, reactivity, and applications. Key examples include:

Compound Molecular Formula MW (g/mol) Key Substituents Applications
Target Compound C₁₈H₂₇BFNO₄ 351.23 4-Fluoro, N-BOC-N-methylamino Drug synthesis, responsive materials
4-Fluoro-3-(trifluoromethyl)phenylboronic acid PE C₁₃H₁₅BF₄O₂ 290.06 4-Fluoro, trifluoromethyl Fluorinated drug intermediates
4-(N-BOC-N-phenylamino)phenylboronic acid PE C₂₃H₂₉BN₂O₄ 395.30 N-BOC-N-phenylamino Pharmaceuticals, agrochemicals
4-(Hydroxymethyl)phenylboronic acid PE C₁₃H₁₉BO₃ 242.10 4-Hydroxymethyl ROS-responsive drug delivery systems

Key Observations :

  • Electronic Effects: The fluorine atom in the target compound enhances electrophilicity, improving cross-coupling efficiency compared to non-fluorinated analogs .
  • BOC Protection : The BOC group stabilizes the amine moiety, enabling controlled deprotection during multi-step syntheses, a feature absent in compounds like 4-(hydroxymethyl)phenylboronic acid PE .

Solubility Trends

Pinacol esters generally exhibit superior solubility in polar solvents compared to their parent boronic acids. For example:

  • The target compound and its analogs dissolve readily in chloroform (highest solubility) and 3-pentanone, but poorly in hydrocarbons like methylcyclohexane .
  • Solvent Dependence : While pinacol esters show minimal solvent-dependent solubility variation, azaesters (e.g., phenylboronic acid azaester) display significant differences, with chloroform solubility exceeding that of dipropyl ether by >50% .

Key Advantages and Limitations

  • Advantages :
    • Enhanced stability due to BOC protection, reducing premature amine oxidation .
    • High solubility in polar solvents facilitates reactions in diverse media .
  • Limitations :
    • Higher molecular weight (vs. simpler analogs like 4-fluorophenyl PE) may complicate purification.
    • Sensitivity to strong acids/bases necessitates careful handling .

Biological Activity

4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester (CAS: 2377608-96-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.

  • Molecular Formula : C18H27BFNO4
  • Molecular Weight : 351.23 g/mol
  • Purity : >95% .

The biological activity of phenylboronic acids, including this compound, often involves their ability to interact with biomolecules such as proteins and nucleic acids. The boronic acid functional group can form reversible covalent bonds with diols, which is significant for targeting specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit enzymes like urease and proteases by forming stable complexes with their active sites .
  • DNA Interaction : Some studies suggest that boronic acid derivatives can cross-link DNA, which may lead to apoptosis in cancer cells .

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated in the context of triple-negative breast cancer (TNBC), where it demonstrated potent cytotoxicity against cancer cell lines.

StudyFindings
The compound showed a reduction in tumor size in TNBC-derived xenografts, with an inhibition rate exceeding 90%. It was noted for its selectivity, sparing normal tissues during treatment.
In vitro tests indicated that derivatives of phenylboronic acids could significantly inhibit the growth of various cancer cell lines, suggesting a broad-spectrum anticancer potential.

Enzyme Inhibition Studies

The compound has also been tested for its ability to inhibit urease and other enzymes:

CompoundEnzyme TargetInhibition Strength
This compoundUreaseModerate inhibition compared to traditional inhibitors like boric acid .

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    • A study involving the administration of this compound showed a significant reduction in tumor size and improved survival rates in animal models. The mechanism was attributed to enhanced DNA cross-linking and activation of apoptotic pathways .
  • Urease Inhibition :
    • In a comparative study, this compound was shown to inhibit urease activity effectively, which is crucial for certain metabolic processes in pathogens . This inhibition could lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Fluoro-3-(N-BOC-N-methylamino)phenylboronic acid pinacol ester, and how can purity be optimized?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Use of intermediates like 4-bromo-1,2,3,6-tetrahydropyridine derivatives for Suzuki-Miyaura coupling .
  • Protection of the amine group with tert-butoxycarbonyl (BOC) to prevent undesired side reactions during boronic ester formation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (>95% purity) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : <sup>1</sup>H NMR detects the BOC group (singlet at δ 1.3–1.5 ppm) and boronic ester protons (multiplet at δ 1.2–1.4 ppm). <sup>19</sup>F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases verify purity .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 333.23) .

Q. What are the typical reaction conditions for its use in Suzuki-Miyaura couplings?

  • Protocol :

  • Catalyst: Pd(PPh3)4 or PdCl2(dppf) (1–5 mol%) .
  • Base: Na2CO3 or Cs2CO3 in biphasic solvents (e.g., acetonitrile/water) .
  • Temperature: 70–100°C under inert atmosphere .

Advanced Research Questions

Q. How can coupling efficiency be optimized when steric hindrance from the BOC group reduces reaction yields?

  • Strategies :

  • Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Pre-activate the boronic ester with BF3·OEt2 to enhance electrophilicity .
  • Screen alternative bases (e.g., K3PO4) to improve solubility .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Findings :

  • Storage : Stable at room temperature when sealed and desiccated; degradation occurs >40°C or in humid environments .
  • pH Sensitivity : The BOC group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing free amine .
  • Reactivity with H2O2 : Converts to phenolic derivatives at pH 8–10 (detectable via UV-Vis at 400 nm) .

Q. How to resolve contradictory data in cross-coupling yields across different aryl halides?

  • Troubleshooting :

  • Electronic Effects : Electron-deficient aryl halides (e.g., nitro-substituted) couple faster than electron-rich ones .
  • Steric Mapping : Use computational models (DFT) to predict steric clashes between the BOC group and halide substrates .
  • Alternative Catalysts : Test Pd(OAc)2/Xantphos systems for challenging substrates .

Q. What are its applications in synthesizing bioactive molecules?

  • Case Studies :

  • FLT3 Kinase Inhibitors : Coupled with 5-aryl-2-aminopyridine cores via Suzuki reactions .
  • ROS-Sensitive Materials : Integrated into β-cyclodextrin polymers for H2O2-responsive drug delivery .

Q. Can this compound be used as a probe for reactive oxygen species (ROS) detection?

  • Method :

  • Reacts with H2O2 to form 4-fluoro-3-(N-BOC-N-methylamino)phenol, detectable at 400 nm .
  • Detection Limit : Linear response from 1–40 μM H2O2 under physiological conditions (pH 7.4, 37°C) .

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